molecular formula C3H8ClNO B019296 Aminoacetone hydrochloride CAS No. 7737-17-9

Aminoacetone hydrochloride

Cat. No. B019296
CAS RN: 7737-17-9
M. Wt: 109.55 g/mol
InChI Key: RUCLDQBBIJKQHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aminoacetone and its derivatives has been extensively studied. A notable method involves the calorimetric determination of α-aminoketones, which laid the groundwork for determining aminoacetone in biological samples. This method depends on the coupling of an α-aminoketone with acetylacetone, forming a pyrrole that reacts to form a highly colored compound, facilitating its detection (Urata & Granick, 1963). Additionally, aminoacetone is synthesized by normal liver mitochondria, highlighting its biological significance and the interest in its synthetic pathways.

Molecular Structure Analysis

The molecular structure of aminoacetone hydrochloride and related α-aminoketones is critical for understanding their reactivity and properties. Although specific studies directly detailing the molecular structure of aminoacetone hydrochloride were not identified in this search, the general structure of α-aminoketones involves an amino group (NH2) attached to a ketone carbonyl (C=O), which significantly influences their chemical behavior and interactions.

Chemical Reactions and Properties

Aminoacetone is involved in several chemical reactions, including its conversion to methylglyoxal, a reaction catalyzed by semicarbazide-sensitive amine oxidase in human tissues (Lyles & Chalmers, 1992). This process underlines the compound's biochemical importance and potential impact on human health. Additionally, aminoacetone's reactivity forms the basis for synthesizing various derivatives, including amino sugars and peptides, demonstrating its versatility in chemical synthesis.

Physical Properties Analysis

The physical properties of aminoacetone hydrochloride, such as its solubility, melting point, and boiling point, are essential for handling and application in different research contexts. While specific data on aminoacetone hydrochloride were not directly available from the search, aminoacetone's properties as a precursor are critical for understanding the conditions under which it can be converted into its hydrochloride form and other derivatives.

Chemical Properties Analysis

Aminoacetone's chemical properties, including its reactivity with other compounds and its role in biological systems, are of considerable interest. Its conversion to methylglyoxal, a compound with implications in diabetes and other conditions, highlights the importance of understanding these properties (Dutra et al., 2001). Furthermore, the ability of aminoacetone to participate in a variety of chemical reactions, such as the Mannich reaction and aldol reactions, underscores its utility in synthetic organic chemistry.

Scientific Research Applications

  • Biosynthesis of Methylglyoxal

    • Application: Aminoacetone is a metabolite that is implicated in the biosynthesis of methylglyoxal .
    • Method: Aminoacetone is produced during the catabolism of the amino acid threonine. Threonine is first dehydrogenated to 2-amino-3-oxobutyrate, which is unstable and spontaneously decarboxylates to aminoacetone. Aminoacetone is then oxidized and deaminated, giving 2-oxopropanal (methylglyoxal), which is in turn oxidized to pyruvate .
    • Results: This pathway is the most important catabolic pathway of threonine in mammals .
  • Decarboxylation of Alanine

    • Application: Aminoacetone is derived from the decarboxylation of alanine .
    • Method: In this process, the carboxyl group (-COOH) is removed from alanine, resulting in the formation of aminoacetone .
    • Results: This reaction is a key step in certain metabolic pathways .
  • Hydroxylation of Taurine

    • Application: Aminoacetaldehyde is produced by the hydroxylation of taurine .
    • Method: In this process, an -OH group is added to taurine, resulting in the formation of aminoacetaldehyde .
    • Results: This reaction is a key step in certain metabolic pathways .
  • Threonine and Glycine Catabolite

    • Application: Aminoacetone hydrochloride is a threonine and glycine catabolite converted to methylglyoxal by amine oxidases .
    • Method: In this process, threonine and glycine are broken down into smaller molecules, one of which is aminoacetone hydrochloride. This compound is then converted into methylglyoxal by amine oxidases .
    • Results: This reaction is a key step in certain metabolic pathways .
  • Synthesis of Heterocycles

    • Application: Aminoacetone is a versatile starting material for many syntheses, particularly for the preparation of heterocycles .
    • Method: The specific methods for preparing heterocycles from aminoacetone would depend on the exact type of heterocycle being synthesized .
    • Results: The synthesis of heterocycles is a key area of research in organic chemistry, and aminoacetone can play a crucial role in these syntheses .
  • Preparation of Semicarbazone

    • Application: The semicarbazone of the hydrochloride is a bench-stable precursor .
    • Method: The specific methods for preparing semicarbazone from aminoacetone hydrochloride would depend on the exact experimental conditions .
    • Results: The preparation of semicarbazone is a key step in certain synthetic pathways .

Safety And Hazards

Aminoacetone hydrochloride is classified as causing serious eye damage . It is advised to wear eye protection/face protection when handling this substance . In case of eye contact, it is recommended to rinse cautiously with water for several minutes and immediately call a POISON CENTER/doctor .

Future Directions

Aminoacetone is a metabolite that is implicated in the biosynthesis of methylglyoxal . It is also produced during catabolism of the amino acid threonine . This pathway is the most important catabolic pathway of threonine in mammals . Future research may focus on further understanding these metabolic pathways and their implications in health and disease.

properties

IUPAC Name

1-aminopropan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c1-3(5)2-4;/h2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCLDQBBIJKQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

298-08-8 (Parent)
Record name Aminoacetone hydrochloride
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DSSTOX Substance ID

DTXSID80228088
Record name Aminoacetone hydrochloride
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Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminoacetone hydrochloride

CAS RN

7737-17-9
Record name 2-Propanone, 1-amino-, hydrochloride
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Record name Aminoacetone hydrochloride
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Record name 7737-17-9
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Record name Aminoacetone hydrochloride
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Record name Aminoacetone hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
JW Cornforth - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… described a base C6HIoN, obtained from aminoacetone hydrochloride and potassium hydroxide. Two forms were obtained, an unstable liquid boiling near 100/50 mm. and a more …
Number of citations: 8 pubs.rsc.org
JM Tuner - The Biochemical Journal, 1966 - europepmc.org
… Aminoacetone hydrochloride was purchased from California Corp. for Biochemical Research, Los Angeles, Calif., USA NAD+ and NADP+ were supplied by C. F. …
Number of citations: 14 europepmc.org
Y Hiraku, J Sugimoto, T Yamaguchi… - Archives of biochemistry …, 1999 - Elsevier
We investigated DNA damage induced by aminoacetone, a metabolite of threonine and glycine. Pulsed-field gel electrophoresis revealed that aminoacetone caused cellular DNA …
Number of citations: 35 www.sciencedirect.com
M Kazachkov, HY Peter - Journal of Chromatography B, 2005 - Elsevier
… Synthesis and purification of aminoacetone hydrochloride Aminoacetone hydrochloride was … over phosphorus pentoxide to crystal aminoacetone hydrochloride. Aminoacetone HCl salt …
Number of citations: 29 www.sciencedirect.com
JG Morris - Biochemical Journal, 1969 - ncbi.nlm.nih.gov
… tested for their ability to oxidize aminoacetone hydrochloride, by using the methods described … The aminoacetone hydrochloride used in this work was a generous gift from Dr JM Turner, …
Number of citations: 4 www.ncbi.nlm.nih.gov
J Fuentes, W Moreda, C Ortiz, I Robina, C Welsh - Tetrahedron, 1992 - Elsevier
… (23.4-t~~-a~l-8_D-gl~~yr~~l~~o~e~ (6, 7) whereas treatments of the same compounds with aminoacetone hydrochloride gave the N-nucleoside analogues 5-methyl-I-(2’,3’,4’-tri-Q-acyl-…
Number of citations: 41 www.sciencedirect.com
H Heath, A Lawson, C Rimington - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… This compound has also been prepared from hydroxyiminoacetone by reduction with hydrogen and palladium-charcoal to aminoacetone hydrochloride and then ring closure with …
Number of citations: 4 pubs.rsc.org
S Parida, JS Dordick - Journal of the American Chemical Society, 1991 - ACS Publications
… A 168.9-mg (0.94-mmol) portion of a-aminoacetone hydrochloride was added to the reactionmixture followed by stirring overnight. The crude mixture was washed with a saturated …
Number of citations: 286 pubs.acs.org
LP Ellinger, AA Goldberg - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… In order to limit formation of dihydropyrazine it was found expedient to mix the stable aminoacetone hydrochloride (1 mol.) with the iminoether ,base (1 mol.) and release the base of the …
Number of citations: 11 pubs.rsc.org
JW Cornforth, HT Huang - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… benzimidomethyl ether and aminoacetone hydrochloride ; the process went as smoothly as before and 2-phenyl-5-methyloxazole (I11 ; R = H) was isolated, along with 2-phenyl-4…
Number of citations: 3 pubs.rsc.org

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